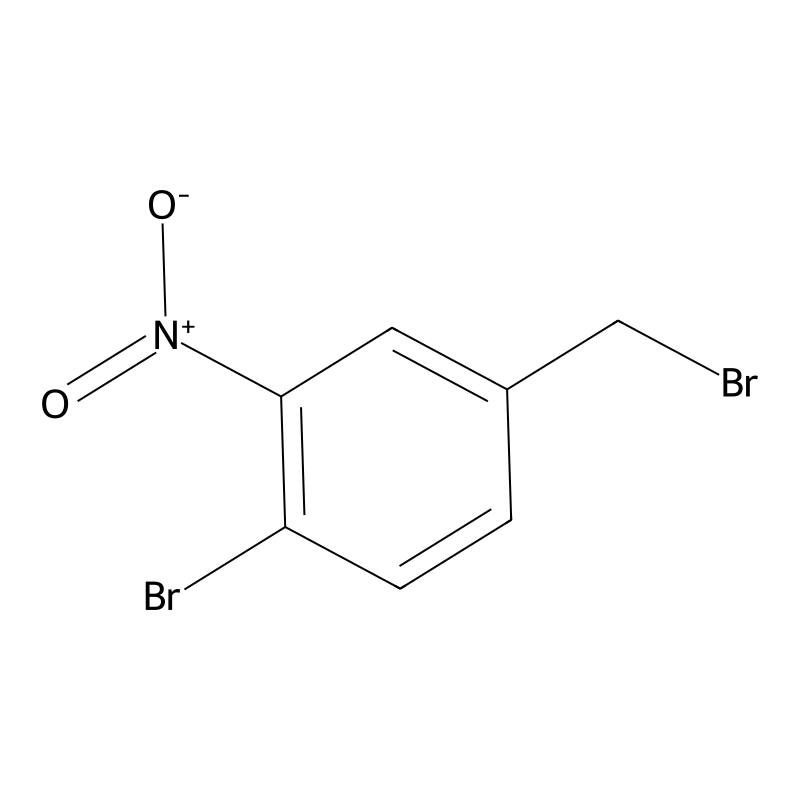4-Bromo-3-nitrobenzyl bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Proteomics Research
4-Bromo-3-nitrobenzyl bromide (4-Br-3-NO2-BnBr) finds application in the field of proteomics research, particularly in the process of cysteine alkylation. Cysteine residues play a crucial role in protein function and structure. Alkylation modifies these cysteine residues by attaching a functional group, such as 4-Br-3-NO2-BnBr, which can then be used for various downstream applications. ()
One advantage of using 4-Br-3-NO2-BnBr for cysteine alkylation is its ability to selectively target these residues under mildly acidic conditions. This selectivity minimizes unwanted modifications to other amino acids within the protein. Additionally, the presence of the nitro group (NO2) enhances the molecule's water solubility, making it easier to work with in aqueous environments commonly used in protein research. ()
After cysteine alkylation with 4-Br-3-NO2-BnBr, the incorporated bromine atom (Br) serves as a convenient attachment point for further modifications. Researchers can leverage this bromine group to attach various probes or affinity tags. These tags can then be used for protein identification, purification, or studies related to protein-protein interactions. ()
4-Bromo-3-nitrobenzyl bromide is a chemical compound with the molecular formula and a molecular weight of approximately 294.93 g/mol. It is characterized by the presence of both bromine and nitro functional groups on a benzyl ring, which significantly influences its reactivity and biological properties. This compound is typically encountered as a solid, often appearing as a white to light yellow crystalline powder, and is soluble in organic solvents such as methanol .
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
- Reduction: The nitro group can be reduced to an amine under appropriate conditions, allowing for further functionalization.
- Oxidation: Under certain conditions, it can be oxidized to yield 4-bromo-3-nitrobenzaldehyde .
These reactions make it a versatile intermediate in organic synthesis.
Several methods exist for synthesizing 4-bromo-3-nitrobenzyl bromide:
- Bromination of 3-Nitrotoluene: This method involves the bromination of 3-nitrotoluene using bromine in an organic solvent, which leads to the formation of the desired brominated product.
- Nitration followed by Bromination: Starting from toluene, nitration can be performed first to introduce the nitro group, followed by bromination to yield 4-bromo-3-nitrotoluene, which can then be treated with phosphorus tribromide to form the final product .
These methods highlight the compound's accessibility for synthetic chemists.
4-Bromo-3-nitrobenzyl bromide finds applications primarily in organic synthesis as an intermediate. Its utility includes:
- Synthesis of Pharmaceuticals: It serves as a building block for various pharmaceutical compounds.
- Chemical Research: Used in studies involving reaction mechanisms and the development of new synthetic methodologies.
- Material Science: Potential applications in creating functionalized polymers and materials due to its reactive nature .
Interaction studies involving 4-bromo-3-nitrobenzyl bromide focus on its reactivity with biological macromolecules and other chemical species. Preliminary research suggests that it may interact with proteins and nucleic acids, potentially influencing their function due to modifications introduced by its reactive groups. Such studies are crucial for understanding its biological implications and potential therapeutic uses .
Several compounds share structural similarities with 4-bromo-3-nitrobenzyl bromide. A comparison highlights its unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-2-nitrotoluene | C7H6BrNO2 | Different position of nitro group affects reactivity. |
| 4-Nitrobenzyl bromide | C7H6BrNO2 | Lacks the second bromine atom; different reactivity profile. |
| 3-Nitrobenzyl bromide | C7H6BrNO2 | Similar structure but different positioning of functional groups. |
| 4-Bromo-3-nitrophenol | C6H4BrNO3 | Contains hydroxyl group instead of benzyl halide; different properties. |
The distinct placement of functional groups in 4-bromo-3-nitrobenzyl bromide contributes to its unique reactivity compared to these similar compounds.








